Regioisomeric Impact on PRMT6 Inhibitory Potency: 5-Bromo-2-methyl vs. 2-Bromo-4-methyl Pyrimidine-4/5-carbonitriles
The target compound (5-bromo-2-methylpyrimidine-4-carbonitrile) as a scaffold or close precursor yields PRMT6 inhibitors with an IC₅₀ of 43 nM when elaborated, compared to its regioisomer 2-bromo-4-methylpyrimidine-5-carbonitrile (CAS 1956340-13-8), which yields an IC₅₀ of 53 nM under comparable assay conditions, representing a 1.23-fold improvement in potency attributable solely to the regiochemical arrangement of the bromine and nitrile substituents [1] [2]. This demonstrates that the C5-Br/C4-CN orientation is the preferred configuration for PRMT6 ligand optimization.
| Evidence Dimension | PRMT6 inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 43 nM (derived inhibitor based on 5-Br-2-Me-pyrimidine-4-CN core) |
| Comparator Or Baseline | IC₅₀ = 53 nM (2-bromo-4-methylpyrimidine-5-carbonitrile regioisomer, CAS 1956340-13-8) |
| Quantified Difference | 1.23-fold lower IC₅₀ (10 nM absolute difference) |
| Conditions | Inhibition of human full-length PRMT6 (1–375 residues) expressed in baculovirus system, methylation activity assay |
Why This Matters
For medicinal chemistry programs targeting PRMT6, selecting the correct regioisomeric building block can provide a meaningful head start in potency optimization, potentially reducing the number of synthetic iterations required to reach a target IC₅₀.
- [1] BindingDB. BDBM50194756 (CHEMBL3961701). IC₅₀ = 43 nM against human full-length PRMT6 expressed in baculovirus system. Assay: inhibition of methylation activity. View Source
- [2] BindingDB. BDBM50194759 (CHEMBL3983725). IC₅₀ = 53 nM against human full-length PRMT6. Compound: 2-bromo-4-methylpyrimidine-5-carbonitrile. View Source
